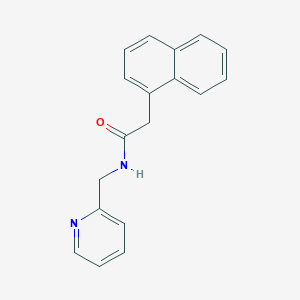![molecular formula C14H20N2O B5851321 N-[4-(diethylamino)phenyl]cyclopropanecarboxamide](/img/structure/B5851321.png)
N-[4-(diethylamino)phenyl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(diethylamino)phenyl]cyclopropanecarboxamide (DEPC) is a chemical compound widely used in scientific research. It belongs to the class of amides and is known for its ability to inhibit RNA activity. DEPC is a potent inhibitor of RNase enzymes, which makes it an essential tool in RNA analysis and related studies. In
Aplicaciones Científicas De Investigación
N-[4-(diethylamino)phenyl]cyclopropanecarboxamide is widely used in scientific research, particularly in RNA studies. It is a potent inhibitor of RNase enzymes, which are responsible for degrading RNA molecules. N-[4-(diethylamino)phenyl]cyclopropanecarboxamide treatment of RNA samples results in the inhibition of RNase activity and the preservation of RNA integrity. This property of N-[4-(diethylamino)phenyl]cyclopropanecarboxamide makes it an essential tool in RNA analysis, including RNA sequencing, Northern blotting, and RT-PCR.
Mecanismo De Acción
N-[4-(diethylamino)phenyl]cyclopropanecarboxamide inhibits RNase activity by covalently modifying the active site of the enzyme. The modification occurs through the reaction of N-[4-(diethylamino)phenyl]cyclopropanecarboxamide with histidine residues in the active site. The modification results in the inactivation of the enzyme, leading to the inhibition of RNA degradation.
Biochemical and Physiological Effects:
N-[4-(diethylamino)phenyl]cyclopropanecarboxamide has no known biochemical or physiological effects on living organisms. It is not metabolized by the body and is excreted unchanged. However, N-[4-(diethylamino)phenyl]cyclopropanecarboxamide can interfere with the activity of other enzymes that contain histidine residues in their active site. Therefore, it is essential to use N-[4-(diethylamino)phenyl]cyclopropanecarboxamide with caution and avoid its use in living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The primary advantage of N-[4-(diethylamino)phenyl]cyclopropanecarboxamide is its ability to inhibit RNase activity, which makes it an essential tool in RNA analysis. It is also easy to use and has a high yield in synthesis. However, N-[4-(diethylamino)phenyl]cyclopropanecarboxamide has some limitations, including its potential to modify other histidine-containing enzymes, which can interfere with experimental results. Additionally, N-[4-(diethylamino)phenyl]cyclopropanecarboxamide can be toxic and should be handled with care.
Direcciones Futuras
N-[4-(diethylamino)phenyl]cyclopropanecarboxamide has a vast potential for future research. Some possible future directions include:
1. Development of more potent and specific RNase inhibitors.
2. Investigation of the effects of N-[4-(diethylamino)phenyl]cyclopropanecarboxamide on other histidine-containing enzymes.
3. Development of new applications for N-[4-(diethylamino)phenyl]cyclopropanecarboxamide in RNA analysis and related studies.
4. Investigation of the potential use of N-[4-(diethylamino)phenyl]cyclopropanecarboxamide in cancer treatment, as RNase activity is known to be elevated in cancer cells.
Conclusion:
In conclusion, N-[4-(diethylamino)phenyl]cyclopropanecarboxamide is a potent inhibitor of RNase enzymes and an essential tool in RNA analysis and related studies. It is synthesized by reacting 4-(diethylamino)aniline with cyclopropanecarbonyl chloride and has no known biochemical or physiological effects on living organisms. N-[4-(diethylamino)phenyl]cyclopropanecarboxamide has advantages and limitations for lab experiments and has vast potential for future research, including the development of more potent and specific RNase inhibitors and investigation of its potential use in cancer treatment.
Métodos De Síntesis
N-[4-(diethylamino)phenyl]cyclopropanecarboxamide is synthesized by reacting 4-(diethylamino)aniline with cyclopropanecarbonyl chloride in the presence of a base. The reaction results in the formation of N-[4-(diethylamino)phenyl]cyclopropanecarboxamide as a white crystalline solid with a high yield. The purity of the compound can be improved by recrystallization.
Propiedades
IUPAC Name |
N-[4-(diethylamino)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-3-16(4-2)13-9-7-12(8-10-13)15-14(17)11-5-6-11/h7-11H,3-6H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOFATONJDLVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(diethylamino)phenyl]cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5851248.png)

![N'-{[5-(4-iodophenyl)-2-furyl]methylene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5851267.png)
![ethyl 4,5-dimethyl-2-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5851272.png)



![methyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5851302.png)

![N'-[(2-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5851323.png)


![N-{4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]phenyl}hydrazinecarbothioamide](/img/structure/B5851334.png)